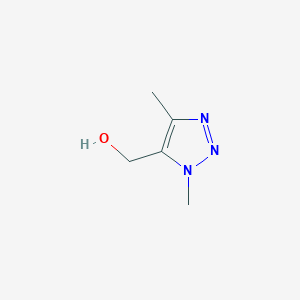

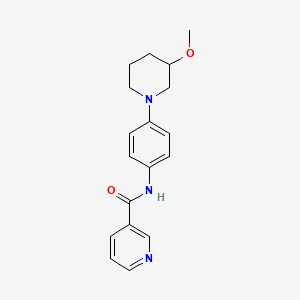

(dimethyl-1H-1,2,3-triazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” is a type of triazole derivative . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms at nonadjacent positions . They are known for their wide range of applications in medicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and simple to perform . The Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of triazole derivatives . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR . For instance, the 1H-NMR spectrum can provide information about the number and type of hydrogen environments in the molecule, while the 13C NMR spectrum can provide information about the number and type of carbon environments .Chemical Reactions Analysis

Triazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions, which involve the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring . They can also undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms .Applications De Recherche Scientifique

Catalytic Applications

One significant application of related compounds to (dimethyl-1H-1,2,3-triazol-5-yl)methanol in scientific research is in catalysis. For instance, a study detailed the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when combined with CuCl, forms a stable complex that catalyzes Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst demonstrates low loadings, short reaction times at room temperature, and compatibility with free amino groups, marking it as an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009) [https://consensus.app/papers/highly-catalyst-huisgen-13dipolar-cycloadditions-based-ozcubukcu/796c9c2ca62f54deaa571c61f9c5d22d/?utm_source=chatgpt].

Chemical Synthesis

Compounds structurally related to this compound have been utilized in the synthesis of various chemical products. For example, the synthesis of dimethyl sulfomycinamate, derived from the sulfomycin family of thiopeptide antibiotics, leverages a Bohlmann-Rahtz heteroannulation reaction. This reaction proceeds with total regiocontrol, indicating the versatility of similar chemical structures in complex organic synthesis processes (Bagley et al., 2005) [https://consensus.app/papers/onepot-multistep-bohlmannrahtz-heteroannulation-bagley/52a2a575821b59e58655ae00ccbd46a2/?utm_source=chatgpt].

Material Science and Coordination Chemistry

Moreover, these compounds find applications in material science and coordination chemistry. A study on 1,3-bis(2-ethoxyphenyl)triazene methanol 0.33-solvate revealed intricate molecular interactions, highlighting the potential of such compounds in developing new materials with specific hydrogen bonding and molecular arrangement properties (Rofouei et al., 2009) [https://consensus.app/papers/13bis2ethoxyphenyltriazene-methanol-033solvate-rofouei/07316041614453a08f2828711c3a45df/?utm_source=chatgpt].

Environmental and Green Chemistry

Furthermore, the conversion of methanol and dimethyl ether into more complex compounds, such as hydrocarbons, using zeolite catalysts, represents another area of application. This process is integral to the development of cleaner, more sustainable chemical processes, highlighting the role of this compound related compounds in environmental and green chemistry initiatives (Forester & Howe, 1987) [https://consensus.app/papers/situ-ftir-studies-methanol-dimethyl-ether-zsm5-forester/14e29ac542af5a73b818c020715ad694/?utm_source=chatgpt].

Mécanisme D'action

The mechanism of action of triazole derivatives can vary depending on their structure and the target they interact with. For instance, some triazole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine . Others have been found to inhibit the enzyme carbonic anhydrase-II .

Orientations Futures

The future directions for research on “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” and other triazole derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, some triazole derivatives have shown promising anticancer activity and could be further developed as anticancer agents .

Propriétés

IUPAC Name |

(3,5-dimethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPIHKJPWCHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)

![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)

![9-methoxy-2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2667073.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2667074.png)